molecular formula C21H17N3 B14469339 1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-4-yl-5-(2-methylphenyl)- CAS No. 69095-82-5

1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-4-yl-5-(2-methylphenyl)-

Cat. No.: B14469339
CAS No.: 69095-82-5
M. Wt: 311.4 g/mol
InChI Key: NEAMVTMFSSBVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a biphenyl group and a methylphenyl group attached to the triazole ring

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Biphenyl and Methylphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms of the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- can be compared with other triazole derivatives, such as:

    1H-1,2,4-Triazole, 3-(phenyl)-4-yl-5-(2-methylphenyl)-: This compound lacks the biphenyl group, which may affect its chemical reactivity and applications.

    1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(phenyl)-: This compound lacks the methyl group, which can influence its biological activity and solubility.

The uniqueness of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

69095-82-5

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

5-(2-methylphenyl)-3-(4-phenylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C21H17N3/c1-15-7-5-6-10-19(15)21-22-20(23-24-21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,23,24)

InChI Key

NEAMVTMFSSBVQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.